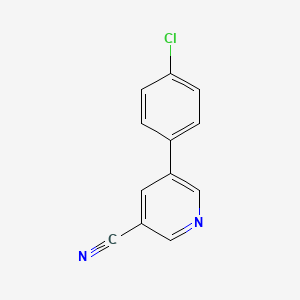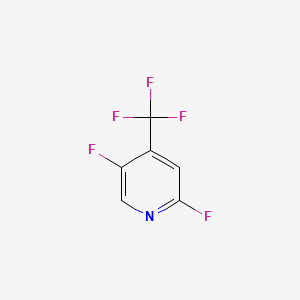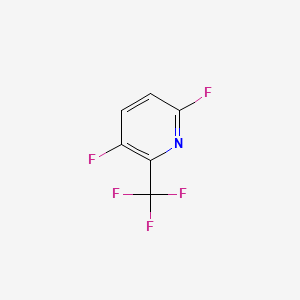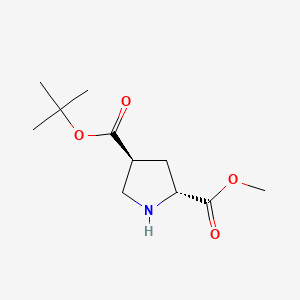
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate, also known as Boc-L-proline methyl ester, is a chemical compound widely used in scientific research. It is a proline derivative that has been synthesized using various methods.
Mécanisme D'action
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester acts as a proline analogue and can mimic the conformation of proline in peptides. It can also form hydrogen bonds with the backbone of peptides, leading to the stabilization of the peptide conformation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases, leading to the inhibition of protein degradation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has also been shown to have anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of peptides and peptidomimetics. However, (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has some limitations, including its high cost and limited solubility in some solvents.
Orientations Futures
There are several future directions for the research of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new bioactive compounds using (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester as a building block. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can also be used as a ligand in catalysis, and further research can be conducted to explore its potential in this area. Finally, the biological activity of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester and its derivatives can be further investigated to identify new therapeutic targets.
Méthodes De Synthèse
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be synthesized using different methods, including the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with diazomethane, and the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methanol and sulfuric acid. The most commonly used method is the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, which yields (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester in high yield and purity.
Applications De Recherche Scientifique
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester is widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It is also used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been used in the synthesis of various bioactive compounds, including protease inhibitors, antimicrobial agents, and anticancer drugs.
Propriétés
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOXUBLFSMVCK-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719280 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253792-86-7 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

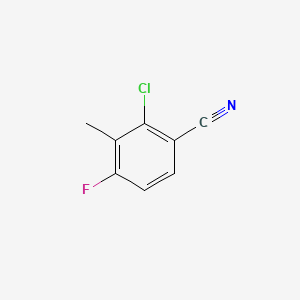
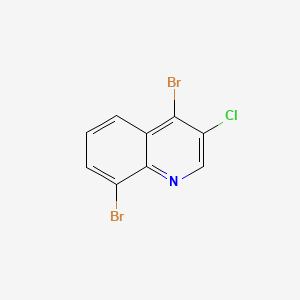
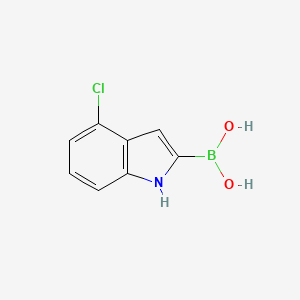

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

